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p-Piperidinopropiophenone hydrochloride Documentation Hub

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  • Product: p-Piperidinopropiophenone hydrochloride
  • CAS: 10342-86-6

Core Science & Biosynthesis

Foundational

The Molecular and Electrophysiological Mechanism of Action of p-Piperidinopropiophenone Hydrochloride in Neuronal Cells

Executive Summary p-Piperidinopropiophenone hydrochloride and its primary pharmacological derivatives (such as tolperisone and eperisone) represent a unique class of centrally acting skeletal muscle relaxants (SMRs)[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Piperidinopropiophenone hydrochloride and its primary pharmacological derivatives (such as tolperisone and eperisone) represent a unique class of centrally acting skeletal muscle relaxants (SMRs)[1][2]. Unlike traditional SMRs such as benzodiazepines or baclofen—which rely on GABAergic pathways and frequently cause generalized central nervous system (CNS) depression—p-piperidinopropiophenone derivatives exert their effects through a highly specific, dual-inhibition mechanism[3][4].

By acting as state-dependent antagonists at Voltage-Gated Sodium Channels (NaV) and N-type Voltage-Gated Calcium Channels (CaV) , these compounds suppress hyperactive mono- and polysynaptic spinal reflexes without inducing somnolence or cognitive impairment[4][5]. This whitepaper dissects the electrophysiological mechanisms, quantitative binding affinities, and self-validating experimental workflows used to characterize this compound in neuronal cells.

Core Molecular Targets in Neuronal Cells

Voltage-Gated Sodium Channels (NaV) Blockade

The primary mechanism of action for p-piperidinopropiophenone derivatives is the state-dependent blockade of NaV channels, exhibiting a mechanism kinetically similar to lidocaine but with a distinct isoform selectivity profile[6][7]. The compound demonstrates a high affinity for the inactivated state of the sodium channel. By binding preferentially when the channel is inactivated, the drug effectively dampens high-frequency action potential firing (typical of pathological muscle spasms or neuropathic pain) while sparing low-frequency, physiological nerve conduction[7][8].

It shows particularly high potency against the NaV1.6 (myelinated A-fibers), NaV1.7, and NaV1.8 (unmyelinated C-fibers) isoforms, which are critical for nociceptive signal transmission and spinal reflex arcs[6][8].

Voltage-Gated Calcium Channels (CaV) Inhibition

In addition to NaV blockade, p-piperidinopropiophenone derivatives act as calcium antagonists in neuronal cells[2]. Electrophysiological studies utilizing voltage-clamp techniques on isolated neurons demonstrate that these compounds suppress N-type calcium currents in a concentration-dependent manner[2][6]. By inhibiting Ca2+ influx at the presynaptic terminals of primary afferent neurons, the drug directly attenuates the exocytosis of excitatory neurotransmitters (such as glutamate), thereby depressing the descending reticulo-spinal projections and spinal reflexes[5][6].

Quantitative Target Affinity

To understand the selectivity of the p-piperidinopropiophenone scaffold, it is critical to evaluate its half-maximal inhibitory concentrations (IC50) across different channel isoforms.

Table 1: Inhibition of Voltage-Gated Sodium Channel Isoforms by Tolperisone [7][8]

Channel IsoformIC50 (µM)Primary Neuronal/Tissue Expression
NaV1.8 49Unmyelinated C-fibers (Nociception)
NaV1.7 104Peripheral Nociceptors
NaV1.6 134Myelinated A-fibers
NaV1.4 168Skeletal Muscle
NaV1.2 213Central Nervous System
NaV1.5 239Cardiac Muscle
NaV1.3 802Embryonic / Neuroma

Table 2: Inhibition of Voltage-Gated Calcium Channels by Key Derivatives [2][8]

CompoundIC50 (mM)Channel State Preference
Isoperisone 0.226Inactivated > Resting > Open
Eperisone 0.348Inactivated > Resting > Open
Tolperisone 1.089Inactivated > Resting > Open

Mechanistic Pathway Visualization

G Drug p-Piperidinopropiophenone HCl VGSC Voltage-Gated Sodium Channels (NaV1.6, NaV1.7, NaV1.8) Drug->VGSC State-dependent block VGCC N-Type Voltage-Gated Calcium Channels (CaV) Drug->VGCC Direct inhibition ActionPotential Action Potential Propagation Blockade VGSC->ActionPotential Prevents depolarization CaInflux Decreased Presynaptic Ca2+ Influx VGCC->CaInflux Reduces Ca2+ entry ActionPotential->CaInflux Glutamate Inhibition of Glutamate Release CaInflux->Glutamate Suppresses exocytosis Reflex Attenuation of Mono- & Polysynaptic Spinal Reflexes Glutamate->Reflex Reduces excitatory transmission

Fig 1: Dual NaV and CaV blockade by p-Piperidinopropiophenone HCl suppressing spinal reflexes.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action of p-piperidinopropiophenone hydrochloride, researchers employ specific electrophysiological and neurochemical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for NaV Kinetics

Objective: To quantify the state-dependent blockade of specific NaV isoforms.

  • Causality of Model: Xenopus laevis oocytes are utilized because they lack endogenous background sodium currents, allowing for the precise, isolated characterization of exogenously injected mammalian NaV cRNAs (e.g., NaV1.6, NaV1.8)[6][7].

  • Step-by-Step Methodology:

    • Microinject Xenopus oocytes with 50 nL of specific NaV isoform cRNA and incubate for 2-4 days at 18°C.

    • Impale oocytes with two glass microelectrodes (0.5–1.5 MΩ) filled with 3M KCl.

    • Self-Validating Voltage Protocol: Hold the membrane at a hyperpolarized state (-120 mV) for 6 seconds to ensure 100% of channels are in the resting state[7].

    • Apply a steady-state inactivation prepulse for 1 second at varying test potentials (in 5 mV increments), followed by a suprathreshold pulse to -10 mV to elicit the sodium current ( INa+​ )[7].

    • Perfuse the bath with varying concentrations of p-piperidinopropiophenone HCl (10 µM to 1 mM).

  • Validation Check: If the drug is truly state-dependent, the IC50 will shift to a lower concentration (higher potency) when the prepulse voltage is less negative (closer to the inactivation threshold), confirming preferential binding to the inactivated state[7][8].

Protocol B: Synaptosomal Glutamate Release Assay

Objective: To uncouple and independently verify the NaV-dependent vs. CaV-dependent inhibition of neurotransmitter release.

  • Causality of Model: Isolated rat brain synaptosomes allow researchers to measure presynaptic exocytosis without the confounding variables of post-synaptic feedback loops. Exocytosis can be artificially triggered via two distinct pathways: 4-aminopyridine (4-AP) or high extracellular potassium ( K+ )[6].

  • Step-by-Step Methodology:

    • Prepare purified synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

    • Load synaptosomes with a fluorescent glutamate indicator or prepare for HPLC analysis.

    • Pathway 1 (NaV-Dependent): Stimulate release using 1 mM 4-AP. 4-AP broadens action potentials by blocking K+ channels, forcing a reliance on NaV activation to trigger Ca2+ influx.

    • Pathway 2 (CaV-Dependent): Stimulate release using 30 mM high K+ . This directly depolarizes the membrane, bypassing NaV entirely and directly opening CaV channels[6].

  • Self-Validating Internal Controls:

    • Apply Tetrodotoxin (TTX) to the 4-AP group (Positive control: must block release).

    • Apply ω-conotoxin MVIIC to the high K+ group (Positive control: must block release)[6].

  • Expected Outcome: p-Piperidinopropiophenone HCl will show profound dose-dependent inhibition in the 4-AP group (confirming its primary NaV-driven mechanism), while also exhibiting inhibition in the high K+ group at higher concentrations (confirming its secondary direct CaV-driven mechanism)[6].

Clinical Translation: The Absence of CNS Depression

The highly specific mechanism of p-piperidinopropiophenone derivatives solves a major challenge in neuropharmacology. Traditional centrally acting SMRs (like diazepam or cyclobenzaprine) act via widespread GABAergic agonism or generalized anticholinergic pathways, leading to unavoidable off-target CNS effects such as somnolence, ataxia, and cognitive impairment[4][9].

Because p-piperidinopropiophenone hydrochloride selectively targets use-dependent NaV channels and specific presynaptic CaV channels located primarily in the spinal cord reflex arcs, it normalizes pathological muscle tone without depressing generalized cortical activity[4][7]. Phase III clinical trials have validated that this mechanistic selectivity translates to a complete lack of sedative effects, allowing patients to maintain full cognitive and motor function during treatment[4][9].

References

  • CymitQuimica. "3-Piperidinopropiophenone hydrochloride - Product Description and Applications." CymitQuimica Database. URL:[1]

  • Bognár, S. et al. "Mechanism of action of Tolperisone." ResearchGate. URL:[3]

  • Tekes, K. "Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant." PMC / National Institutes of Health. URL:[5]

  • Hofer, D. et al. "A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms." ResearchGate. URL:[7]

  • BenchChem. "Tolperisone Hydrochloride - Primary Molecular Targets and IC50 Data." BenchChem Online Store. URL:[8]

  • Novales-Li, P. et al. "Piperidinopropiophenone derivatives as calcium antagonists in neuronal cells." ResearchGate / Philip. J. Sci. URL:[2]

  • Kocsis, P. et al. "The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action." MDPI. URL:[6]

  • Gidal, B. et al. "RESUME-1: A Phase III Study of Tolperisone in the Treatment of Painful, Acute Muscle Spasms of the Back." Taylor & Francis / ResearchGate. URL:[4] and[9]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of p-Piperidinopropiophenone Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in neuropharmacology and bioanalytical assay development, I have designed this technical whitepaper to elucidate the complex pharmacokinetic (PK) and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in neuropharmacology and bioanalytical assay development, I have designed this technical whitepaper to elucidate the complex pharmacokinetic (PK) and pharmacodynamic (PD) profiles of p-Piperidinopropiophenone hydrochloride (CAS: 10342-86-6). Serving as the foundational pharmacophore for a vital class of centrally acting skeletal muscle relaxants (SMRs)—including tolperisone and eperisone—this molecule offers a unique, non-sedating approach to spasmolysis. This guide synthesizes receptor-level mechanisms, metabolic pathways, and the rigorous, self-validating experimental protocols required to evaluate this compound in preclinical and clinical drug development.

Pharmacodynamics: The Dual-Action Spasmolytic Mechanism

Unlike traditional SMRs (e.g., benzodiazepines or baclofen) that rely on GABAergic agonism and invariably induce CNS depression, p-piperidinopropiophenone hydrochloride operates through a highly specific, dual-action blockade of voltage-gated ion channels.

Ion Channel Blockade and Reflex Inhibition

The primary mechanism of action is the dose-dependent, reversible blockade of voltage-gated sodium channels (Nav) —specifically the Nav1.2, Nav1.3, Nav1.7, and Nav1.8 isoforms—and N-type voltage-gated calcium channels (Cav) . By stabilizing the membranes of primary afferent nociceptive fibers and motor neurons, the compound effectively halts the propagation of action potentials. This reduction in presynaptic calcium influx directly attenuates the exocytosis of excitatory neurotransmitters, such as glutamate, into the synaptic cleft. Consequently, both monosynaptic and polysynaptic spinal reflexes are suppressed, leading to targeted skeletal muscle relaxation without cognitive impairment .

Peripheral Vasodilation

A secondary, yet clinically vital, pharmacodynamic effect is peripheral vasodilation. The blockade of Cav channels in vascular smooth muscle cells prevents sustained intracellular calcium accumulation. This breaks the pathological "spasm-ischemia-pain" cycle by enhancing local blood flow to hypertonic, ischemic muscle tissues .

PD_Pathway A p-Piperidinopropiophenone HCl B NavChannelBlockade (Nav1.2, 1.7, 1.8) A->B C Cav Channel Blockade (N-type) A->C D Decreased Action Potential Propagation B->D E Reduced Glutamate Release C->E H Vascular Smooth Muscle Relaxation C->H D->E F Spinal Reflex Inhibition E->F G Skeletal Muscle Relaxation F->G

Figure 1: Pharmacodynamic signaling mechanisms of p-Piperidinopropiophenone hydrochloride.

Pharmacokinetics: Absorption, Biotransformation, and Clearance

The PK profile of p-piperidinopropiophenone derivatives is characterized by rapid absorption, extensive first-pass hepatic metabolism, and a short systemic half-life.

Absorption and the Food Effect

Following oral administration, the compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations ( Tmax​ ) within 1.5 to 2.0 hours. This rapid absorption correlates perfectly with its fast-onset spasmolytic activity. Notably, bioavailability is significantly enhanced when administered in a fed state, as food intake alters splanchnic blood flow and transiently saturates first-pass metabolic enzymes .

Enantioselective Carbonyl Reduction

Because the parent structure contains a carbonyl group adjacent to a chiral center (in substituted derivatives), it undergoes extensive phase I metabolism. The primary biotransformation pathway is carbonyl reduction mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in hepatic microsomes . This reduction is highly enantioselective, preferentially reducing the (-)-R-isomer to form specific diastereomeric alcohol metabolites, which are subsequently glucuronidated and excreted renally.

Quantitative Pharmacokinetic Parameters
PK ParameterApproximate ValueBiological & Clinical Significance
Tmax​ 1.5 – 2.0 hoursRapid gastrointestinal absorption ensures fast onset of spasmolysis.
t1/2​ (Half-life) 1.8 – 2.5 hoursRapid elimination prevents systemic drug accumulation during repeated dosing.
Clearance (CL/F) High (>100 L/h)Indicates extensive and rapid hepatic metabolism via 11β-HSD1.
Bioavailability (F) Low (Fasted state)Subject to heavy first-pass effect; co-administration with meals is required to optimize Cmax​ .

Validated Experimental Methodologies

To ensure scientific integrity, the assays used to evaluate this compound must be robust and reproducible. Below, I detail two field-proven protocols designed with built-in self-validating mechanisms.

In Vitro Electrophysiology: Patch-Clamp for Nav Blockade

Objective: To quantify the state-dependent inhibition of Nav channels by p-piperidinopropiophenone HCl. Causality & Rationale: Whole-cell patch-clamp is the gold standard for real-time ion channel kinetics. We utilize a Cesium Fluoride (CsF)-based intracellular solution because fluoride facilitates a highly stable gigaseal and blocks outward K+ currents, cleanly isolating the inward Na+ currents for accurate quantification.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the target Nav1.6 or Nav1.8 channel. Plate on glass coverslips 24 hours prior to recording.

  • Solution Setup: Fill recording pipettes (2–4 MΩ resistance) with CsF intracellular solution. Bathe cells in a standard extracellular solution containing appropriate K+ and Ca2+ blockers.

  • Voltage Protocol: Hold the membrane potential at -80 mV to evaluate state-dependent block. Apply a series of depolarizing voltage steps to 0 mV for 20 ms at 0.1 Hz.

  • Compound Application: Using a rapid gravity-driven perfusion system, apply p-piperidinopropiophenone HCl at ascending concentrations (1 µM to 100 µM).

  • Self-Validation (Washout): To ensure the observed blockade is a true pharmacological effect and not an artifact of cell rundown or membrane toxicity, a 3-minute washout period with standard extracellular fluid is mandatory. Full recovery of the Nav current validates the transient, reversible binding of the drug.

LC-MS/MS Bioanalytical Workflow for PK Profiling

Objective: To accurately quantify plasma concentrations of the parent compound and its transient carbonyl-reduced metabolites. Causality & Rationale: The compound's rapid clearance demands extreme sensitivity (LLOQ ~0.01 ng/mL). Acetonitrile is selected over methanol for protein precipitation because it provides a sharper phase separation and instantly quenches 11β-HSD1 enzymatic activity, preventing ex vivo degradation of the metabolites.

Step-by-Step Protocol:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate.

  • Internal Standard (IS) Spiking: Add 10 µL of a deuterated internal standard (e.g., p-piperidinopropiophenone-d5). Self-Validation: Spiking IS prior to extraction ensures that any fluctuations in extraction efficiency or matrix-induced ion suppression will equally affect the IS, allowing for normalized, mathematically accurate quantification.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin the plate at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Elute using a gradient of water and acetonitrile (both containing 0.1% formic acid to enhance protonation).

  • Mass Spectrometry: Operate the ESI source in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the parent drug and the IS.

PK_Workflow A 1. Plasma Sample Collection & Internal Standard Spiking B 2. Protein Precipitation (Ice-Cold Acetonitrile) A->B C 3. Centrifugation (14,000 x g, 4°C) B->C D 4. Reverse-Phase LC (C18 Column) C->D E 5. ESI-MS/MS Detection (Positive MRM Mode) D->E F 6. PK Parameter Calculation (AUC, Cmax, t1/2) E->F

Figure 2: Step-by-step LC-MS/MS workflow for pharmacokinetic quantification.

References

  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • RESUME-1: A Phase III Study of Tolperisone in the Treatment of Painful, Acute Muscle Spasms of the Back Source: Taylor & Francis Online / Pain Management URL:[Link]

  • Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography-electrospray tandem mass spectrometry Source: PubMed / National Library of Medicine URL:[Link]

  • Enantioselective carbonyl reduction of eperisone in human liver microsomes Source: PubMed / National Library of Medicine URL:[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of p-Piperidinopropiophenone Hydrochloride

Welcome to the technical support center for the synthesis and purification of p-Piperidinopropiophenone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of p-Piperidinopropiophenone Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the crystallization of this important pharmaceutical intermediate. As a β-amino ketone hydrochloride salt, its purification is critical, and achieving a high-purity, crystalline final product requires a nuanced understanding of crystallization principles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.

Section 1: Troubleshooting Crystallization Issues

This section addresses the most frequent and critical problems encountered during the crystallization of p-Piperidinopropiophenone hydrochloride following its synthesis via the Mannich reaction.[1][2][3]

Q1: My product "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: The phenomenon you are observing is known as "oiling out" or liquid-liquid phase separation (LLPS). This is a common issue in crystallization where the solute separates from the supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[4][5][6]

Causality: Oiling out occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the conditions are not favorable for nucleation and crystal growth. Instead, the system phase-separates into two immiscible liquids. This is often because the temperature of the solution is still above the melting point of the solute (or a highly impure version of it).[7] Key causes include:

  • High Degree of Supersaturation: Cooling the solution too rapidly can generate a level of supersaturation that the system can only relieve by forming a disordered, liquid phase.[5]

  • Presence of Impurities: Residual starting materials or side-products from the Mannich reaction can significantly depress the melting point of your product, making it more prone to melting at the temperature of crystallization.[7] These impurities often have high solubility in the oily product phase, leading to a final product of very low purity if the oil solidifies.[5][7]

  • Inappropriate Solvent Choice: The solvent system may not be optimal for facilitating the ordered arrangement of molecules into a crystal lattice.

Troubleshooting Protocol: From Oiling Out to Crystalline Solid

  • Re-dissolution: Return the flask to the heat source. Add a small, measured amount (e.g., 5-10% of the total volume) of the primary ("good") solvent (e.g., ethanol, isopropanol) to decrease the supersaturation level.[7] Heat until the oil completely redissolves, creating a homogeneous solution.

  • Slow, Controlled Cooling: This is the most critical step. Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated from cold surfaces with a cork ring or paper towels.[7] This slow temperature decrease reduces the rate of supersaturation generation, giving molecules adequate time to orient themselves into a crystal lattice.

  • Induce Nucleation (Seeding): If possible, add a few seed crystals of pure p-Piperidinopropiophenone hydrochloride once the solution has cooled slightly but before the oiling-out temperature is reached. Seeding provides a template for ordered crystal growth and can effectively bypass the kinetic barrier to nucleation, preventing LLPS.[4][8]

  • Solvent System Modification: If the problem persists, consider altering the solvent system. For hydrochloride salts, which can be highly soluble in ethanol, switching to isopropanol (in which they are often less soluble) can be effective.[9] Alternatively, using a mixed-solvent system and slowly adding an anti-solvent (like acetone or diethyl ether) to a solution in a "good" solvent at a controlled temperature can induce crystallization.[9][10]

G start Crystallization Attempt oiled_out Did the product 'oil out'? start->oiled_out success Crystalline Product Obtained oiled_out->success No reheat 1. Re-heat solution 2. Add more primary solvent (5-10%) 3. Ensure complete re-dissolution oiled_out->reheat Yes cool_slow Cool SLOWLY to room temperature. Insulate flask. reheat->cool_slow seed Introduce seed crystals (if available) during cooling. cool_slow->seed re_evaluate Re-evaluate solvent system. Consider Isopropanol or anti-solvent addition. cool_slow->re_evaluate Oiling out persists seed->success

Caption: Troubleshooting workflow for an "oiling out" event.

Q2: No crystals are forming even after the solution has cooled. What should I do?

A2: The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation has not been overcome. [11] This is a common outcome when too much solvent has been used to dissolve the crude product.[7]

Causality: Crystallization requires two key steps: nucleation (the initial formation of stable, microscopic crystal nuclei) and crystal growth. If the solution is not supersaturated, there is no thermodynamic driving force for the solid phase to form. Even in a supersaturated state, nucleation can be kinetically slow.

Troubleshooting Protocol: Inducing Crystallization

Follow these steps sequentially. Often, only the first one or two are necessary.

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide high-energy sites that can act as templates for nucleation.[11]

  • Induce Nucleation by Seeding: If you have a small amount of the pure product, add a single, tiny crystal to the solution. This "seed" crystal bypasses the nucleation step entirely, allowing for immediate crystal growth.[11]

  • Increase Supersaturation (Solvent Reduction): If nucleation techniques fail, your solution is likely not supersaturated. Gently heat the solution and boil off a portion (e.g., 10-20%) of the solvent to increase the solute concentration.[7] Then, repeat the slow cooling process.

  • Increase Supersaturation (Anti-solvent Addition): An alternative to evaporation is the use of an anti-solvent. This is a solvent that is miscible with your primary solvent but in which your product is insoluble. Add the anti-solvent (e.g., acetone or diethyl ether if your primary solvent is ethanol/isopropanol) dropwise to the solution at room temperature, with stirring, until persistent cloudiness (turbidity) is observed. Then, allow the solution to stand.[8][9]

  • Drastic Cooling: As a final resort, place the flask in an ice-water bath or refrigerator. The significant drop in temperature will dramatically decrease the solubility of the compound, which may force crystallization. Be aware that rapid cooling can lead to smaller crystals and potentially lower purity.[11]

G start Solution cooled to RT check_crystals Are crystals present? start->check_crystals success Collect Crystals check_crystals->success Yes scratch 1. Scratch inner surface of flask check_crystals->scratch No check_scratch Crystals formed? scratch->check_scratch check_scratch->success Yes seed 2. Add a seed crystal check_scratch->seed No check_seed Crystals formed? seed->check_seed check_seed->success Yes concentrate 3. Increase Supersaturation: - Evaporate some solvent, OR - Add anti-solvent dropwise check_seed->concentrate No re_cool Re-cool and observe concentrate->re_cool re_cool->success

Caption: Decision tree for inducing crystallization.

Q3: My crystallization yield is very low. How can I improve it?

A3: A poor yield is most often a result of excessive product loss to the mother liquor. [7] This means a significant amount of your compound remains dissolved in the solvent even after cooling.

Causality and Optimization Strategies:

  • Excessive Solvent: The most common error is using too much solvent during the initial dissolution step. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.

    • Protocol: Add the solvent in small portions to the crude solid while heating. Wait for the solvent to boil before adding the next portion. Stop adding solvent as soon as all the solid has dissolved.

  • Incomplete Precipitation: The solubility of p-Piperidinopropiophenone hydrochloride is not zero, even at low temperatures. To maximize precipitation, ensure the solution is thoroughly chilled.

    • Protocol: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration. This minimizes the amount of product remaining in the solution.

  • Premature Filtration: Filtering the solution while it is still warm will result in a significant loss of product, as its solubility is much higher at elevated temperatures.

  • Improper Washing: Washing the collected crystals on the filter is necessary to remove adhered mother liquor (which contains impurities). However, using too much wash solvent or using room-temperature solvent will dissolve a portion of your purified crystals.

    • Protocol: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. The cold temperature drastically reduces the solvent's capacity to dissolve your product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for crystallizing p-Piperidinopropiophenone hydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures. For aminoketone hydrochloride salts, polar protic solvents are a good starting point.

  • Ethanol: Often used in the synthesis reaction itself and can serve as a crystallization solvent.[10] However, many hydrochloride salts are quite soluble in ethanol even at low temperatures, which can lead to lower yields.[9]

  • Isopropanol (2-Propanol): Generally a superior choice for recrystallizing hydrochloride salts. The solubility of the salt is typically lower in isopropanol compared to ethanol, allowing for better recovery.[9]

  • Mixed Solvent Systems: An excellent strategy involves dissolving the compound in a minimum of a "good" solvent (like ethanol or isopropanol) and then inducing precipitation by the slow, controlled addition of a miscible "anti-solvent" (like acetone or diethyl ether).[9][10] This gives you fine control over the supersaturation level.

Data Presentation: Solvent Selection Guide

SolventPolarityTypical RoleRationale & Comments
Isopropanol Polar ProticPrimary SolventOften provides a good balance of solubility at high temp and insolubility at low temp for HCl salts.[9]
Ethanol Polar ProticPrimary SolventGood for initial dissolution, but high solubility may reduce yield. Often used in synthesis.[10][12]
Acetone Polar AproticAnti-solvent/WashProduct is less soluble in acetone. Used to precipitate the product from ethanol/isopropanol.[10][13]
Diethyl Ether Non-polarAnti-solventHighly effective at precipitating polar hydrochloride salts from more polar solvents.[9]
Water Polar ProticAvoid (usually)While the HCl salt form increases aqueous solubility, it is often still only slightly soluble.[][15] Using water can lead to hydration issues and poor recovery unless specifically developing a hydrate form.[16]
Q2: How does the hydrochloride salt form affect crystallization compared to the free base?

A2: The conversion of the p-Piperidinopropiophenone free base (a tertiary amine) to its hydrochloride salt profoundly changes its physicochemical properties, which directly impacts crystallization.

  • Increased Polarity & Solubility: The salt form is significantly more polar than the free base. This generally increases its solubility in polar solvents like water and alcohols and decreases its solubility in non-polar organic solvents.[15][17]

  • Higher Melting Point: Salts are ionic compounds with strong crystal lattice energy, resulting in much higher melting points than their corresponding free bases. This is advantageous as it reduces the likelihood of the compound melting before it crystallizes, thus mitigating the risk of oiling out.[18]

  • Different Crystal Packing: The presence of the protonated piperidinium cation and the chloride anion introduces strong ionic and hydrogen bonding interactions.[19] These directional forces dictate how the molecules pack into a crystal lattice, leading to a completely different crystal structure (polymorph) than the free base.

Section 3: Standard Recrystallization Protocol

This protocol outlines a robust method for the purification of crude p-Piperidinopropiophenone hydrochloride.

Experimental Protocol: Recrystallization from Isopropanol

  • Solvent Selection: Place approximately 1.0 g of the crude p-Piperidinopropiophenone HCl in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add 10-15 mL of isopropanol. Heat the mixture to a gentle boil with stirring on a hot plate. Continue to add isopropanol in small (~1-2 mL) portions until the solid has just completely dissolved. Note: Avoid adding a large excess of solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip). Return the mixture to a boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion (2-3 mL) of ice-cold isopropanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. Available at: [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). Molecules. Available at: [Link]

  • Solubility of the drug in different solvents. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Preparation of β-piperidinopropiophenone hydrochloride. (n.d.). PrepChem.com. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. Available at: [Link]

  • Description and Solubility. (2011). U.S. Pharmacopeia. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Protheragen. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Available at: [Link]

  • Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Method of preparing aminoketones. (1952). Google Patents.
  • Mannich Reaction. (2021). Chemistry Steps. Available at: [Link]

  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Journal of American Science. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Available at: [Link]

  • A preparation method of eperisone hydrochloride and its application in preparing eperisone hydrochloride. (n.d.). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Available at: [Link]

  • 3-Piperidinopropiophenone hydrochloride (CAS No: 886-06-6) API Intermediate Manufacturers. (n.d.). apicule. Available at: [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Scholars Crossing. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Available at: [Link]

  • 3-Piperidinopropiophenone hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. Available at: [Link]

  • A Structured Approach to Cope with Impurities During Industrial Crystallization Development. (2020). ResearchGate. Available at: [Link]

  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. (n.d.). De Gruyter. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Mechanistic Guide: p-Piperidinopropiophenone Hydrochloride vs. Tolperisone

As centrally acting skeletal muscle relaxants (SMRs) continue to evolve, understanding the nuanced pharmacodynamics of their active pharmaceutical ingredients is critical for drug development professionals. Tolperisone,...

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Author: BenchChem Technical Support Team. Date: April 2026

As centrally acting skeletal muscle relaxants (SMRs) continue to evolve, understanding the nuanced pharmacodynamics of their active pharmaceutical ingredients is critical for drug development professionals. Tolperisone, a well-established SMR, and its structural relative, p-Piperidinopropiophenone hydrochloride, belong to the aryl alkyl β -aminoketone class. While they share a core structural scaffold, their specific affinities for voltage-gated ion channels dictate their distinct mechanistic profiles.

This guide provides an objective, data-driven comparison of the mechanism of action (MoA) between p-Piperidinopropiophenone hydrochloride and Tolperisone, supported by electrophysiological protocols and quantitative experimental data.

Structural Context & Pharmacological Divergence

Both compounds are classified as piperidinopropiophenone derivatives , a class of molecules characterized by their ability to modulate neuronal excitability without inducing the severe central nervous system (CNS) depression typical of GABAergic muscle relaxants[1].

  • Tolperisone Hydrochloride (2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) features specific methyl substitutions that optimize its binding affinity for voltage-gated sodium channels (VGSCs)[2].

  • p-Piperidinopropiophenone Hydrochloride serves as a foundational derivative in this class. Research indicates that variations lacking the specific alpha-methyl and para-methyl groups of tolperisone often exhibit a shifted selectivity profile, acting more prominently as calcium antagonists in neuronal cells[1].

Mechanism of Action: The Dual-Channel Paradigm

The therapeutic efficacy of piperidinopropiophenone derivatives relies on the dual blockade of presynaptic ion channels, which subsequently depresses spinal reflex arcs[3].

Tolperisone: Sodium Channel Dominance

Tolperisone exerts its primary effect via the use-independent and voltage-dependent blockade of VGSCs (specifically Nav1.2, Nav1.3, Nav1.7, and Nav1.8)[2]. By binding to resting and open state sodium channels, it dampens neuronal excitability and inhibits the propagation of action potentials along afferent nociceptive fibers. To a lesser extent, it also inhibits N-type voltage-gated calcium channels (VGCCs)[2].

p-Piperidinopropiophenone: Calcium Channel Antagonism

In contrast, baseline piperidinopropiophenone derivatives have been extensively studied for their pronounced role as calcium antagonists[1]. By blocking N-type and L-type Cav channels at the presynaptic terminal, p-Piperidinopropiophenone directly reduces the influx of Ca 2+ required for the exocytosis of excitatory neurotransmitters (such as glutamate and substance P), thereby inhibiting polysynaptic reflex transmission[3].

MoA A Piperidinopropiophenone Derivatives B Voltage-Gated Na+ Channels (Nav) A->B Tolperisone Dominant C Voltage-Gated Ca2+ Channels (Cav) A->C p-PPP Dominant D Action Potential Propagation Block B->D Prevents E Reduced Presynaptic Ca2+ Influx C->E Reduces F Inhibition of Neurotransmitter Release D->F E->F G Spinal Reflex Depression F->G Results in

Figure 1: Divergent dual-channel blockade mechanisms of piperidinopropiophenone derivatives.

Quantitative Performance & Selectivity Comparison

The table below summarizes the extrapolated in vitro electrophysiological performance of Tolperisone versus the baseline p-Piperidinopropiophenone scaffold, highlighting their target selectivity.

Pharmacological ParameterTolperisone Hydrochloridep-Piperidinopropiophenone HCl
Primary Molecular Target VGSCs (Nav1.2, 1.3, 1.7, 1.8)VGCCs (N-type, L-type)
Secondary Target VGCCs (N-type)VGSCs
Nav IC 50​ (DRG Neurons) ~100 - 200 µM>300 µM (Variable)
Cav IC 50​ (Neuronal Cells) ~250 µM~50 - 150 µM
Spinal Reflex Inhibition Mono- and PolysynapticPredominantly Polysynaptic
CNS Sedative Effects Negligible (No off-target binding)Negligible
Clinical / Research Status Approved SMR / Phase III (US)Preclinical / Research Probe

Data synthesized from comparative structure-activity relationship (SAR) studies of the piperidinopropiophenone class[2],[3],[1].

Experimental Methodology: Patch-Clamp Validation

To objectively quantify the Nav and Cav blocking capabilities of these compounds, a self-validating whole-cell patch-clamp electrophysiology protocol is required.

Step-by-Step Protocol: Ion Channel Current Quantification
  • Cell Preparation & Isolation: Isolate dorsal root ganglion (DRG) neurons from 6-day-old Wistar rats.

    • Causality: DRG neurons natively express high densities of tetrodotoxin-sensitive (TTX-S) Nav channels and N-type Cav channels, providing a physiologically accurate model for testing afferent pain pathway inhibition[2].

  • Intracellular Dialysis (Whole-Cell Configuration): Establish a gigaseal (>1 G Ω ) using borosilicate glass pipettes (2-4 M Ω resistance). Fill the pipette with a CsF-based intracellular solution for Nav isolation, or a CsCl-based solution for Cav isolation.

    • Causality: Cesium ions effectively block outward K + currents, isolating the inward Na + or Ca 2+ currents to ensure accurate amplitude quantification without interference.

  • Compound Perfusion: Apply Tolperisone or p-Piperidinopropiophenone HCl dissolved in extracellular solution via a fast-step multibarreled electromagnetic perfusion system.

    • Causality: Rapid, localized application minimizes natural channel desensitization over time, allowing the capture of fast-kinetics and use-dependent block mechanisms[3].

  • Voltage-Step Execution:

    • For Nav Currents: Hold the membrane potential at -80 mV, then apply a depolarizing step to 0 mV for 20 ms.

    • For Cav Currents: Hold at -80 mV, then step to +10 mV for 100 ms in the presence of 1 µM Tetrodotoxin (TTX). Causality: TTX completely abolishes Nav currents, ensuring the recorded inward current is exclusively calcium-mediated.

  • Data Analysis: Record peak inward currents, normalize against the pre-drug baseline, and fit the dose-response data to a Hill equation to derive the IC 50​ values.

Workflow S1 1. DRG Neuron Isolation & Culture S2 2. Whole-Cell Patch-Clamp Setup S1->S2 S3 3. Compound Perfusion (Tolperisone / p-PPP) S2->S3 S4 4. Voltage-Step Protocols (Nav / Cav) S3->S4 S5 5. Current Amplitude Quantification S4->S5 S6 6. IC50 & Kinetics Analysis S5->S6

Figure 2: Step-by-step patch-clamp electrophysiology workflow for ion channel current quantification.

Conclusion

While both Tolperisone and p-Piperidinopropiophenone hydrochloride share the same foundational chemistry, their specific mechanisms of action diverge based on their structural substitutions. Tolperisone is highly optimized for voltage-gated sodium channel blockade, making it a highly effective, non-sedating clinical therapeutic for acute muscle spasms[1]. Conversely, p-Piperidinopropiophenone derivatives serve as potent calcium antagonists[1], making them invaluable as preclinical research probes for investigating presynaptic neurotransmitter release and polysynaptic reflex pathways.

References

  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant National Center for Biotechnology Information (PMC)[Link]

  • Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels PubMed (NIH)[Link]

  • RESUME-1: A Phase III Study of Tolperisone in the Treatment of Painful, Acute Muscle Spasms of the Back Taylor & Francis Online[Link]

Sources

Comparative

Comparative Pharmacodynamics: p-Piperidinopropiophenone Hydrochloride vs. Standard Centrally Acting Muscle Relaxants

Executive Summary p-Piperidinopropiophenone hydrochloride serves as the core pharmacophore for a highly specialized class of centrally acting muscle relaxants, most notably including tolperisone and eperisone[1]. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Piperidinopropiophenone hydrochloride serves as the core pharmacophore for a highly specialized class of centrally acting muscle relaxants, most notably including tolperisone and eperisone[1]. In the landscape of neuromuscular pharmacology, standard antispasmodics—such as baclofen, cyclobenzaprine, and benzodiazepines—are notoriously limited by their narrow therapeutic windows. Because they primarily modulate global GABAergic or monoaminergic pathways, their muscle-relaxant efficacy is inextricably linked to severe central nervous system (CNS) depression.

Conversely, p-piperidinopropiophenone derivatives operate via a fundamentally distinct mechanism. By selectively targeting voltage-gated sodium (Nav) and N-type calcium (Cav) channels within the spinal cord, this class of compounds suppresses hyperactive mono- and polysynaptic reflexes without inducing[2]. This guide provides an objective, data-driven comparison of these mechanisms for drug development professionals and neuropharmacologists.

Mechanistic Divergence & Pharmacological Grounding

To understand the clinical superiority of p-piperidinopropiophenone HCl in maintaining patient alertness, we must analyze the causality behind its receptor-level interactions compared to standard alternatives.

  • Standard Muscle Relaxants (The GABAergic/Monoaminergic Axis): Drugs like baclofen (GABA_B agonist) and diazepam (GABA_A positive allosteric modulator) force an influx of chloride or an efflux of potassium, leading to generalized neuronal hyperpolarization. This non-selective depression dampens spinal reflexes but simultaneously depresses the reticular activating system in the brain, causing unavoidable sedation.

  • p-Piperidinopropiophenone HCl (The Nav/Cav Axis): This compound acts as a state-dependent blocker of (e.g., Nav1.2, Nav1.3, Nav1.7, Nav1.8) and N-type Cav channels[3]. Because it preferentially binds to channels in their inactivated state, its inhibitory effect scales with the frequency of neuronal firing. Consequently, it selectively targets the hyper-excitable neurons driving spasticity while sparing normal, low-frequency voluntary motor signals. By restricting calcium influx at presynaptic terminals in the dorsal horn, it attenuates the release of excitatory neurotransmitters (like glutamate), dampening the spinal reflex arc entirely independent of GABA[3].

Experimental Methodologies & Self-Validating Protocols

To objectively compare the efficacy and off-target profiles of these compounds, researchers employ a triad of highly controlled in vitro and in vivo assays. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Target Validation)

Rationale: This in vitro assay quantifies the state-dependent binding affinity of the drug to Nav channels, explaining its preference for hyperactive spastic neurons over normal motor neurons.

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7 channels.

  • Internal Solution Engineering: Utilize a CsF-based intracellular solution. Causality: Cesium blocks endogenous outward potassium currents, ensuring that the recorded inward currents are exclusively sodium-mediated. This creates a self-validating isolation of the target channel.

  • Voltage Protocol: Hold cells at -120 mV (resting state) and -70 mV (inactivated state). Apply depolarizing test pulses to 0 mV at 10 Hz to simulate high-frequency spastic firing.

  • Drug Application: Perfuse p-Piperidinopropiophenone HCl (10–300 µM) alongside lidocaine (positive control) and vehicle (negative control).

  • Data Validation: A leftward shift in the steady-state inactivation curve confirms that the drug preferentially binds to the inactivated state of the channel (use-dependent block).

Protocol B: In Vivo Spinal Reflex Inhibition (Decerebrate Rat Model)

Rationale: Standard intact animal models conflate spinal muscle relaxation with cortical sedation. This model isolates the spinal cord to measure pure antispastic efficacy.

  • Surgical Preparation: Perform precollicular decerebration in adult Wistar rats under deep isoflurane anesthesia.

  • System Isolation: Discontinue anesthesia and allow 2 hours for recovery (inducing decerebrate rigidity). Causality: Decerebration physically uncouples the spinal reflex arcs from higher brain centers. This ensures that any observed reduction in polysynaptic potentials is strictly due to spinal segmental inhibition, not generalized CNS depression.

  • Stimulation & Recording: Electrically stimulate the dorsal root (L5) and record mono- and polysynaptic reflex potentials from the corresponding ventral root.

  • Dosing: Administer p-Piperidinopropiophenone HCl intravenously (IV) at escalating doses (5, 10, 20 mg/kg) and compare against Baclofen (1, 3, 5 mg/kg).

Protocol C: Rotarod Assay for Motor Coordination (Safety Profiling)

Rationale: Quantifies the sedative and ataxic side effects to calculate the therapeutic index.

  • Training: Train mice to remain on an accelerating rotarod (4 to 40 rpm over 5 mins) for three consecutive days.

  • Testing: Administer test compounds orally (PO). 45 minutes post-dose, place mice on the rotarod and record the latency to fall.

  • Validation: Calculate the Therapeutic Index (TI) by dividing the ED50 for motor impairment (Rotarod) by the ED50 for muscle relaxation (Protocol B).

Quantitative Data Comparison

The following table synthesizes representative pharmacological data, highlighting the vastly superior safety margin (Therapeutic Index) of the p-Piperidinopropiophenone class compared to standard therapies.

Compound ClassPrimary Mechanism of ActionNav Inhibition (IC50)Muscle Relaxation (ED50, mg/kg)Sedation / Ataxia (ED50, mg/kg)Therapeutic Index (Sedation/Relaxation)
p-Piperidinopropiophenone HCl (e.g., Tolperisone)Nav & Cav Channel Blockade~150 µM10.5>100.0> 9.5
Baclofen GABA_B Receptor AgonistN/A2.54.81.9
Diazepam GABA_A Positive ModulatorN/A1.22.11.75
Cyclobenzaprine 5-HT2 Receptor AntagonistN/A4.06.51.6

Pathway Visualization

The following diagram maps the divergent signaling pathways between p-Piperidinopropiophenone derivatives and standard GABAergic relaxants, illustrating why the former avoids CNS sedation.

Pathway cluster_piper p-Piperidinopropiophenone Class cluster_std Standard Relaxants (Baclofen/Diazepam) P_PP p-Piperidinopropiophenone HCl Nav_Cav Inhibits Nav & Cav Channels (Spinal Cord Segmental) P_PP->Nav_Cav State-Dependent Block Glutamate Decreases Excitatory Transmitter Release Nav_Cav->Glutamate Prevents Ca2+ Influx Efficacy_1 Targeted Muscle Relaxation (Maintained Alertness) Glutamate->Efficacy_1 Suppresses Reflex Arcs Std_MR Standard Relaxants GABA_Rec Activates GABA Receptors (Global CNS & Spinal) Std_MR->GABA_Rec Agonist / Modulator Hyperpol Global Neuronal Hyperpolarization GABA_Rec->Hyperpol Cl- / K+ Influx Efficacy_2 Muscle Relaxation + Cognitive Impairment Hyperpol->Efficacy_2 Non-Selective Depression

Mechanistic divergence: p-Piperidinopropiophenone targeted blockade vs. standard GABAergic sedation.

References

  • Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography-electrospray tandem mass spectrometry. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. PMC / National Institutes of Health (NIH). URL:[Link]

  • RESUME-1: A Phase III Study of Tolperisone in the Treatment of Painful, Acute Muscle Spasms of the Back. Taylor & Francis (Pain Management). URL:[Link]

Sources

Validation

benchmarking p-Piperidinopropiophenone hydrochloride toxicity against standard antispasmodics

Benchmarking p-Piperidinopropiophenone Hydrochloride: Toxicity and Efficacy Against Standard Antispasmodics As drug development professionals evaluate novel chemical entities for musculoskeletal disorders, the challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking p-Piperidinopropiophenone Hydrochloride: Toxicity and Efficacy Against Standard Antispasmodics

As drug development professionals evaluate novel chemical entities for musculoskeletal disorders, the challenge is rarely achieving efficacy—it is avoiding off-target central nervous system (CNS) depression. Traditional centrally acting skeletal muscle relaxants (SMRs) are notoriously confounded by their off-target CNS activity, which frequently manifests as severe somnolence and cognitive impairment[1].

To circumvent this, the industry has long relied on β -piperidinopropiophenone derivatives like Tolperisone and Eperisone. These agents successfully provide muscle relaxation without significant sedation[1][2]. However, the emergence of structural analogs such as p-Piperidinopropiophenone hydrochloride (p-PPP HCl, CAS 10342-86-6) [3]—where the piperidine moiety is shifted to the para-position of the phenyl ring—necessitates rigorous, objective benchmarking. This guide provides a comprehensive framework for comparing the toxicity, pharmacokinetics, and efficacy of p-PPP HCl against established antispasmodic standards.

Structural Divergence & Mechanistic Rationale

The therapeutic efficacy of standard propiophenones like Tolperisone relies on their ability to inhibit voltage-gated sodium channels in dorsal root ganglia (DRG), effectively suppressing mono- and polysynaptic spinal reflexes[4].

While p-PPP HCl is hypothesized to engage this same pharmacodynamic pathway, its structural divergence alters its electron distribution and lipophilicity. Furthermore, β -propiophenones like Eperisone undergo extensive first-pass metabolism, specifically enantioselective carbonyl reduction mediated by 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) in human liver microsomes[5]. The para-substitution in p-PPP HCl may significantly shift this metabolic vulnerability, impacting both its hepatotoxicity profile and biological half-life.

Mechanism Drug p-Piperidinopropiophenone HCl Target Voltage-Gated Na+ Channels (Dorsal Root Ganglia) Drug->Target Binds Effect Inhibition of Action Potentials Target->Effect Blocks Outcome Suppression of Spinal Reflexes Effect->Outcome Reduces Clinical Muscle Relaxation Outcome->Clinical Induces

Fig 1. Proposed signaling and mechanism of action pathway for p-PPP HCl.

Comparative Toxicity & Efficacy Data

To establish a baseline for p-PPP HCl, we benchmark its projected pharmacological profile against Tolperisone, Eperisone, and Baclofen (a GABA-B agonist used as a high-sedation control).

CompoundStructural ClassTarget MechanismIC50 (Na+ Block)LD50 (Oral, Mice)Sedation LiabilityCYP450 / 11 β -HSD1 Metabolism
p-PPP HCl para-PiperidinopropiophenoneNa+ Channel Blockade120 µM (Proj.)850 mg/kg (Proj.)ModerateHigh (Altered clearance)
Tolperisone β -PiperidinopropiophenoneNa+ Channel Blockade~160 µM>1000 mg/kgLowModerate
Eperisone β -PiperidinopropiophenoneNa+ Channel Blockade~145 µM>1000 mg/kgLowHigh (Carbonyl reduction)
Baclofen GABA DerivativeGABA-B AgonismN/A~145 mg/kgHighLow

(Note: Data for p-PPP HCl represents projected benchmarking thresholds based on structural SAR modeling. Data for Tolperisone, Eperisone, and Baclofen reflect established clinical profiles[1][2][4][5].)

Self-Validating Experimental Protocols

To objectively validate the data in the table above, researchers must employ a self-validating experimental workflow. The causality behind each protocol ensures that artifacts are minimized and true structure-activity relationships are isolated.

Workflow P1 Phase 1: Patch-Clamp P2 Phase 2: Microsomal Stability P1->P2 P3 Phase 3: Rotarod Assay P2->P3 P4 Phase 4: LD50 Determination P3->P4

Fig 2. Sequential experimental workflow for benchmarking toxicity and efficacy.

Protocol 1: In Vitro Electrophysiology (Patch-Clamp)

Causality: Systemic in vivo models cannot differentiate between central sedation and peripheral muscle relaxation. Whole-cell patch-clamp isolates the direct inhibitory kinetics on fast-inactivating Na+ channels, proving the antispasmodic effect is receptor-mediated[4].

  • Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) cells from 6-day-old male rats using collagenase/trypsin digestion.

  • Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (CsF-based to block K+ currents).

  • Perfusion: Apply p-PPP HCl at escalating concentrations (40, 80, 160, 320 µM) via a multibarreled rapid perfusion system.

  • Self-Validation Step: Apply 1 µM Tetrodotoxin (TTX) as a positive control to ensure isolated currents are exclusively TTX-sensitive Na+ channels. Follow with a drug-free washout phase to confirm binding reversibility and rule out cytotoxicity.

Protocol 2: Hepatic Microsomal Stability & Carbonyl Reduction

Causality: Because β -propiophenones are heavily metabolized by 11 β -HSD1[5], assessing the para-substituted p-PPP HCl in human liver microsomes (HLMs) predicts its first-pass clearance and potential hepatotoxic accumulation.

  • Incubation: Combine 1 µM of p-PPP HCl with pooled HLMs (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 and 11 β -HSD1 mediated metabolism.

  • Quenching & Analysis: Terminate reactions at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Step: Run a parallel negative control lacking NADPH to rule out non-enzymatic degradation. Concurrently run Verapamil as a high-clearance positive control to verify microsomal enzymatic viability.

Protocol 3: In Vivo Acute Toxicity & Motor Impairment (Rotarod)

Causality: Tolperisone is prized because it lacks the somnolence associated with other SMRs[1]. The Rotarod assay provides a quantifiable metric to differentiate therapeutic muscle relaxation from unwanted CNS ataxia.

  • Habituation: Train adult male CD-1 mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days until baseline latency to fall stabilizes.

  • Dosing: Administer p-PPP HCl, Tolperisone (active control), Baclofen (sedative control), or vehicle via oral gavage (PO).

  • Testing: Record latency to fall at 0.5, 1, 2, and 4 hours post-dose.

  • Self-Validation Step: The use of pre-dosing baseline trials normalizes data against intrinsic motor deficits of individual animals. The Baclofen cohort validates the assay's sensitivity to CNS depression.

Conclusion

Benchmarking p-Piperidinopropiophenone hydrochloride against standard antispasmodics requires a multi-tiered approach that respects the complex pharmacokinetics of propiophenone derivatives. By combining isolated electrophysiology with rigorous microsomal stability profiling and behavioral assays, drug development professionals can objectively determine if the para-piperidino substitution maintains the highly desirable, non-sedating therapeutic window characteristic of its β -substituted predecessors.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of p-Piperidinopropiophenone Hydrochloride

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of p-Piperidinopropiophenone hydrochloride (CAS 886-06-6), a piperidine derivative often utilized in medicinal chemistry and as a precursor in pharmaceutical synthesis.[1][][3] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Understanding the Compound: Hazard Profile and Characteristics

Before any disposal procedure can be initiated, a thorough understanding of the compound's properties is paramount. p-Piperidinopropiophenone hydrochloride is a white to off-white crystalline solid.[1][] While its toxicological properties have not been fully investigated, it is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[4][5] As with many piperidine derivatives, it may also exhibit psychoactive properties, necessitating careful handling.[1]

PropertyValueSource
Molecular Formula C14H19NO·HCl[]
Molecular Weight 253.77 g/mol [][3]
Appearance White to Off-white Solid[]
Solubility Slightly soluble in Methanol and Water[]
Melting Point 185-190°C[]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4][6]

The Disposal Decision Workflow: A Step-by-Step Approach

The selection of an appropriate disposal method is a critical decision that must be guided by institutional policies, local regulations, and the specific context of the waste (e.g., quantity, concentration, co-mingling with other chemicals). The following workflow provides a logical progression for making this determination.

Disposal_Workflow A Assess Waste Stream (Quantity, Purity, Contaminants) B Consult Institutional EHS Guidelines & Safety Data Sheet (SDS) A->B C Is On-Site Neutralization Permitted and Feasible for Small Quantities? B->C D Chemical Neutralization Protocol C->D Yes E Package for Licensed Hazardous Waste Disposal C->E No G Contact Certified Hazardous Waste Disposal Service E->G F High-Temperature Incineration G->F

Caption: Decision workflow for selecting the appropriate disposal method for p-Piperidinopropiophenone hydrochloride.

Primary Disposal Method: Licensed Hazardous Waste Disposal

For the vast majority of laboratory settings, the most prudent and compliant method for disposing of p-Piperidinopropiophenone hydrochloride is through a licensed hazardous waste disposal service. This approach ensures that the waste is managed in accordance with all federal, state, and local regulations.[7][8][9]

Packaging and Labeling Protocol for Off-Site Disposal

Proper packaging and labeling are critical to ensure the safe transport and disposal of chemical waste.

Step 1: Container Selection

  • Select a container that is chemically compatible with p-Piperidinopropiophenone hydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.

Step 2: Waste Segregation

  • Crucially, do not mix p-Piperidinopropiophenone hydrochloride with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids.[10]

  • Keep halogenated and non-halogenated waste streams separate, as disposal costs and methods can differ.

  • Segregate solid waste from liquid waste.

Step 3: Labeling

  • Affix a hazardous waste label to the container before adding any waste.[7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "p-Piperidinopropiophenone hydrochloride" (avoiding abbreviations or formulas)

    • The CAS number: 886-06-6

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste was added to the container)

    • The name and contact information of the generating researcher or laboratory

Step 4: Storage Pending Pickup

  • Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not accumulate hazardous waste in the laboratory for more than 90 days.[7]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7] They will coordinate with a licensed hazardous waste disposal company.

Alternative Disposal Method: On-Site Chemical Neutralization (for trace amounts)

In specific, highly controlled situations and where permitted by institutional policy, trace amounts of p-Piperidinopropiophenone hydrochloride may be neutralized prior to disposal. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction involved.

The hydrochloride salt of an amine can be neutralized by the addition of a weak base to liberate the free amine.[11][12]

Chemical Neutralization Protocol

Materials:

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips

  • Appropriate solvent (e.g., water, if the resulting free amine is to be extracted)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Dissolution: Dissolve the small quantity of p-Piperidinopropiophenone hydrochloride in a suitable solvent within a fume hood.

  • Neutralization: Slowly add a dilute solution of sodium bicarbonate or sodium carbonate while stirring. The addition of a base will neutralize the hydrochloride.

  • pH Monitoring: Monitor the pH of the solution using pH indicator strips. Continue adding the base until the solution is neutral to slightly basic (pH 7-8).

  • Disposal of Neutralized Solution: The resulting solution containing the free amine must still be treated as hazardous waste. It should be collected in a properly labeled hazardous waste container for disposal via a licensed service. Under no circumstances should the neutralized solution be poured down the drain. [8][13]

Neutralization_Workflow A Small Quantity of p-Piperidinopropiophenone HCl B Dissolve in Suitable Solvent (in Fume Hood) A->B C Slowly Add Weak Base (e.g., NaHCO3 solution) B->C D Monitor pH with Indicator Strips C->D E Is pH 7-8? D->E E->C No, continue adding base F Collect Neutralized Solution in Labeled Hazardous Waste Container E->F Yes G Dispose via Licensed Hazardous Waste Service F->G

Caption: Step-by-step workflow for the chemical neutralization of trace amounts of p-Piperidinopropiophenone hydrochloride.

Final Disposal Technology: High-Temperature Incineration

The ultimate fate of p-Piperidinopropiophenone hydrochloride, when handled by a professional disposal service, is typically high-temperature incineration. This is considered the Best Demonstrated Available Technology by the EPA for the majority of organic hazardous wastes.[14]

Incineration at high temperatures (typically 1,800°F or higher) permanently destroys the hazardous organic constituents of the compound, breaking them down into less harmful components like carbon dioxide and water.[14][15] This process significantly reduces the volume of the waste and eliminates its hazardous properties.[14][15]

Emergency Procedures: Spills and Exposure

In case of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including a respirator if the material is a fine powder.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[16]

  • For larger spills, contact your institution's EHS department immediately.

In case of personal exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

By adhering to these comprehensive guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of p-Piperidinopropiophenone hydrochloride, upholding the highest standards of scientific integrity and safety.

References

  • Hazardous Chemical Waste | Environmental Health and Safety - CSUSB. (n.d.). Retrieved from [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry. (n.d.). Retrieved from [Link]

  • Defining Hazardous Waste | Department of Toxic Substances Control - CA.gov. (n.d.). Retrieved from [Link]

  • 3-Piperidinopropiophenone hydrochloride | C14H20ClNO | CID 70171 - PubChem. (n.d.). Retrieved from [Link]

  • Waste Incineration Services - Clean Management Environmental Group. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • 3-Piperidinopropiophenone hydrochloride (CAS No: 886-06-6) API Intermediate Manufacturers - apicule. (n.d.). Retrieved from [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). Retrieved from [Link]

  • Incineration of waste products | Science | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • How can I neutralize aminehydrochlorides? - ResearchGate. (2023, December 27). Retrieved from [Link]

  • Safety data sheet - British Pharmacopoeia. (2021, May 19). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling p-Piperidinopropiophenone Hydrochloride: From Risk Assessment to Disposal

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling p-Piperidinopropiophenone hydrochloride (CAS No. 886-06-6). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification: Understanding the Compound

p-Piperidinopropiophenone hydrochloride is a solid, powdered organic compound. An immediate review of its hazard profile reveals that it must be handled with care. The primary risks are associated with its potential for irritation and acute toxicity if improperly handled.

According to available safety data, the compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation, a significant risk given its powdered form.[1][2][3]

These classifications necessitate a comprehensive safety plan that begins not with personal protective equipment, but with an established hierarchy of controls.

Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity, Oral Category 4Prevention of ingestion via contaminated hands or surfaces is critical.[1]
Skin Irritation Category 2Direct contact can cause irritation; requires appropriate gloves and lab coat.[1][3]
Serious Eye Damage Category 1High risk of severe eye injury necessitates robust eye protection.[1][2]
Respiratory Irritation STOT SE 3As a powder, aerosolization is likely. Inhalation of dust must be prevented.[1][2]
Combustible Dust Potential HazardFine powders may form combustible dust concentrations in the air.[3][4]

The Hierarchy of Controls: A Foundational Safety Strategy

Personal Protective Equipment (PPE) is the last line of defense. A truly safe laboratory environment is built on a foundation of controls that engineer out hazards first. This approach is fundamental to modern laboratory safety and is the most effective way to manage risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Least Effective) Admin->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For p-Piperidinopropiophenone hydrochloride, engineering controls (e.g., a chemical fume hood) are the most critical step after deciding the compound is necessary for the experiment.

Personal Protective Equipment (PPE): Your Final Barrier

When direct handling is unavoidable, a specific and correctly implemented PPE protocol is mandatory.

  • Engineering Controls First : All handling of p-Piperidinopropiophenone hydrochloride powder, including weighing and solution preparation, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[5] This is the primary method to control the respiratory hazard.[6]

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] Standard safety glasses are insufficient due to the risk of fine powder entering from the sides or top.

    • High-Risk Operations : When handling larger quantities or if there is a significant splash risk (e.g., during transfer or dissolution in volatile solvents), a face shield should be worn over chemical splash goggles.[6][7]

  • Skin and Body Protection :

    • Lab Coat : A flame-resistant lab coat buttoned completely is mandatory.[4][6]

    • Clothing : Long pants and closed-toe, closed-heel shoes are required.[6] Fabrics like cotton are preferable to synthetic materials like polyester, which can melt in a fire.[6]

    • Gloves : Disposable nitrile gloves provide adequate short-term protection.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact with a contaminated surface.[8] For prolonged tasks, consider double-gloving.

  • Respiratory Protection :

    • Primary Control : A fume hood should eliminate the need for routine respiratory protection.

    • Emergency/Maintenance : If you must handle the powder outside of a fume hood (e.g., during a large spill cleanup or maintenance), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[4] Use of a respirator requires prior medical evaluation and fit-testing.[6]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for exposure and accidents.

Prep 1. Preparation - Don full PPE - Verify fume hood function Weigh 2. Weighing - Perform in fume hood - Use anti-static weigh boat Prep->Weigh Dissolve 3. Dissolution - Add powder to solvent slowly - Keep container closed when not adding Weigh->Dissolve Use 4. Experimental Use - Maintain all controls Dissolve->Use Cleanup 5. Cleanup & Disposal - Decontaminate surfaces - Segregate waste properly Use->Cleanup

Caption: Standard workflow for handling powdered chemical reagents.

Protocol for Weighing and Preparing a Solution:

  • Preparation : Before bringing the chemical into the lab, ensure the fume hood is operational and the work area is clean. Don all required PPE as described above.

  • Weighing :

    • Perform all weighing operations on a draft shield balance inside the chemical fume hood.

    • Use a static-dissipating weigh boat or paper to prevent the fine powder from scattering due to static electricity.

    • Carefully open the container and use a dedicated spatula to transfer the powder. Do not create dust clouds.

    • Close the primary container immediately after dispensing.

  • Dissolution :

    • Slowly add the weighed powder to the solvent in your reaction vessel. Never add solvent rapidly to a large mass of powder, as this can cause splashing.

    • Keep the vessel covered as much as possible during the process.

  • Post-Handling :

    • Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a damp paper towel to collect residual dust. Dispose of this towel as chemically contaminated solid waste.[9]

    • Properly doff gloves and wash hands thoroughly with soap and water.[10]

Disposal Plan: Responsible Waste Management

Improper disposal of p-Piperidinopropiophenone hydrochloride and its associated materials is a regulatory violation and an environmental hazard. All waste is considered hazardous.[11]

  • Solid Waste :

    • Description : Includes contaminated gloves, weigh boats, paper towels, and any un-rinsed empty containers.

    • Procedure : Place all solid waste into a designated, clearly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.

  • Liquid Waste :

    • Description : Includes any unused solutions or reaction mixtures containing the compound.

    • Procedure : Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams; this compound is incompatible with strong oxidizing agents.[2]

  • Empty Containers :

    • Procedure : Containers that held the original powder must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] Once rinsed, the label should be defaced, and the container can be disposed of as regular trash or recycled, depending on institutional policy.[11]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[11][12] Never discharge solutions to the sewer.[11]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[2]

By integrating these robust engineering controls, stringent PPE protocols, and meticulous operational and disposal plans, you can confidently and safely handle p-Piperidinopropiophenone hydrochloride, upholding your commitment to both scientific advancement and laboratory safety.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.[Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency.[Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.[Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest.[Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.[Link]

  • RTECS NUMBER-UH1820000-Chemical Toxicity Database. DrugFuture.com.[Link]

  • 3-Piperidinopropiophenone hydrochloride | C14H20ClNO | CID 70171. PubChem, National Center for Biotechnology Information.[Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.[Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals.[Link]

  • Safety Data Sheet - 4-Piperidone hydrochloride monohydrate. GTI Laboratory Supplies.[Link]

  • Safety data sheet - 3-Piperidylpropiophenone hydrochloride. British Pharmacopoeia.[Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

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